molecular formula C28H47NO5 B13414315 Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate

Cholane Glycine Deriv.; Ethyl 2-((R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)acetate

Cat. No.: B13414315
M. Wt: 477.7 g/mol
InChI Key: NWOAKEWURXDEEX-QVRKFBGTSA-N
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Description

N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester is a bile acid derivative. It is a conjugate of glycine and ethyl ester, which plays a significant role in various biological processes. This compound is known for its involvement in the metabolism of bile acids and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester typically involves the esterification of glycine with the bile acid derivative. The reaction conditions often include the use of an acid catalyst and an organic solvent to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester has a wide range of scientific research applications:

    Chemistry: Used as a reference material in analytical chemistry for the study of bile acid metabolism.

    Biology: Investigated for its role in cellular signaling pathways and metabolic processes.

    Medicine: Explored for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of N-[(3a,5b,7a)-3,7-Dihydroxy-24-oxocholan-24-yl]-glycine Ethyl Ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C28H47NO5

Molecular Weight

477.7 g/mol

IUPAC Name

ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C28H47NO5/c1-5-34-25(33)16-29-24(32)9-6-17(2)20-7-8-21-26-22(11-13-28(20,21)4)27(3)12-10-19(30)14-18(27)15-23(26)31/h17-23,26,30-31H,5-16H2,1-4H3,(H,29,32)/t17-,18+,19-,20-,21+,22+,23-,26+,27+,28-/m1/s1

InChI Key

NWOAKEWURXDEEX-QVRKFBGTSA-N

Isomeric SMILES

CCOC(=O)CNC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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